molecular formula C13H11N3O2 B5744944 2-(2-furyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol

2-(2-furyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol

Cat. No. B5744944
M. Wt: 241.24 g/mol
InChI Key: NSMXFXAIYBTJKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-furyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol (referred to as FCPP) is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. FCPP is a heterocyclic compound that contains a pyrazolo-pyrimidine ring system and a furan ring. The compound has shown promising results in scientific research, particularly in the areas of cancer treatment and neurological disorders.

Mechanism of Action

The mechanism of action of FCPP is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways involved in cell proliferation and survival. FCPP has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and induce the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects:
FCPP has been shown to have various biochemical and physiological effects. In vitro studies have shown that FCPP inhibits the growth of cancer cells and induces apoptosis. In animal studies, FCPP has been shown to improve cognitive function and reduce neuroinflammation. Additionally, FCPP has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

The advantages of using FCPP in lab experiments include its high purity and specificity. FCPP has been shown to have a high affinity for certain enzymes and signaling pathways, which makes it a useful tool for studying these targets. However, the limitations of using FCPP in lab experiments include its cost and limited availability.

Future Directions

There are several future directions for research on FCPP. One area of interest is the development of FCPP analogs with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of FCPP and its potential applications in the treatment of various diseases. Finally, more research is needed to determine the potential side effects and toxicity of FCPP in vivo.

Synthesis Methods

The synthesis of FCPP involves the reaction of 2-aminopyrimidine with 2-furylacrolein in the presence of a catalyst. The resulting intermediate is then subjected to cyclization, which yields FCPP. The synthesis method has been optimized to produce high yields of FCPP with high purity.

Scientific Research Applications

FCPP has shown potential as a therapeutic agent in various scientific research applications. In cancer research, FCPP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, FCPP has been shown to have potential as a neuroprotective agent in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

11-(furan-2-yl)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c17-13-8-3-1-4-9(8)14-12-7-10(15-16(12)13)11-5-2-6-18-11/h2,5-7,15H,1,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMXFXAIYBTJKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C3C=C(NN3C2=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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